Tert-butyl 5-amino-2,4-difluorobenzoate
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Overview
Description
Tert-butyl 5-amino-2,4-difluorobenzoate: is an organic compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and difluoro groups, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2,4-difluorobenzoate typically involves the esterification of 5-amino-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and difluoro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines.
Hydrolysis Products: 5-amino-2,4-difluorobenzoic acid.
Scientific Research Applications
Chemistry: Tert-butyl 5-amino-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes and imaging agents .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino and difluoro groups on the benzene ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Tert-butyl 5-chloro-2,4-difluorobenzoate: Similar structure but with a chloro group instead of an amino group.
Tert-butyl 2,4-difluorobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Tert-butyl 3,5-difluorobenzoate: Different substitution pattern on the benzene ring.
Uniqueness: Tert-butyl 5-amino-2,4-difluorobenzoate is unique due to the presence of both amino and difluoro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13F2NO2 |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
tert-butyl 5-amino-2,4-difluorobenzoate |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,14H2,1-3H3 |
InChI Key |
TYHMXFWTPQSVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)N |
Origin of Product |
United States |
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